ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO2 and a molecular weight of 229.65 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluoromethyl group at the 4-position and an ethyl ester at the 3-position.
Preparation Methods
The synthesis of ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps :
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under suitable reaction conditions.
Esterification: The carboxyl group at the 3-position of the pyrrolidine ring is esterified using ethanol and an acid catalyst to form the ethyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the ester group, leading to the formation of substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways . The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring structure may also contribute to its biological effects by facilitating interactions with target proteins. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as :
Ethyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride: This compound features a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
Ethyl trans-4-(methyl)pyrrolidine-3-carboxylate hydrochloride: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
Ethyl trans-4-(chloromethyl)pyrrolidine-3-carboxylate hydrochloride: The chloromethyl group introduces different electronic and steric effects compared to the difluoromethyl group, leading to variations in chemical behavior and biological activity.
Properties
IUPAC Name |
ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-2-13-8(12)6-4-11-3-5(6)7(9)10;/h5-7,11H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZZPOZSACXJEP-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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